molecular formula C10H8N6 B589110 1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole CAS No. 1329836-75-0

1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole

Cat. No.: B589110
CAS No.: 1329836-75-0
M. Wt: 216.188
InChI Key: WXNXRKYXCCDJHI-FIZPRHLTSA-N
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Description

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is a stable isotope compound that has garnered interest in various scientific fields. It is characterized by its unique structure, which includes two 1H-1,2,4-triazole rings connected by a 1,3-phenylene bridge. This compound is often used in research due to its stability and specific isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 typically involves the reaction of 1,3-dibromobenzene with 1,2,4-triazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 1,3-dibromobenzene and 1,2,4-triazole.

    Conditions: The reaction is typically conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures.

    Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 can undergo various chemical reactions, including:

    Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated triazole derivatives.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 involves its interaction with specific molecular targets. The triazole rings can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s isotopic labeling allows for precise tracking in metabolic studies .

Properties

IUPAC Name

1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H/i11+1,13+1,15+1,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXRKYXCCDJHI-ICZKCAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[15N]2C=NC=N2)[15N]3C=[15N]C=[15N]3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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